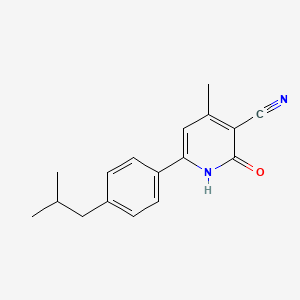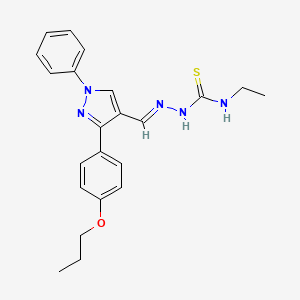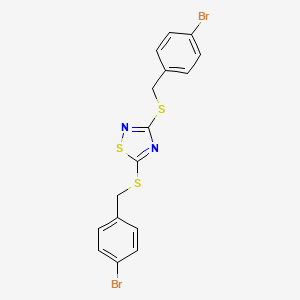![molecular formula C14H10N2O4S B12048383 2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-nitrophenol](/img/structure/B12048383.png)
2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-nitrophenol is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazole ring, a sulfanyl group, and a nitrophenol moiety, which contribute to its distinct chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-nitrophenol typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzoxazole derivative with thiol-containing compounds in the presence of a suitable catalyst.
Attachment of Nitrophenol Moiety: The final step involves the nitration of the phenol ring, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-nitrophenol undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of ethers or esters depending on the substituent introduced.
科学研究应用
2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-nitrophenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a corrosion inhibitor.
作用机制
The mechanism of action of 2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-nitrophenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to oxidative stress, apoptosis, or cell proliferation.
相似化合物的比较
Similar Compounds
- 2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzonitrile
- 2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-N,N-dimethylethanamine
- 2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-N-cyclohexylpropanamide
Uniqueness
2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-nitrophenol stands out due to its nitrophenol moiety, which imparts unique reactivity and potential biological activity compared to its analogs.
属性
分子式 |
C14H10N2O4S |
|---|---|
分子量 |
302.31 g/mol |
IUPAC 名称 |
2-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-nitrophenol |
InChI |
InChI=1S/C14H10N2O4S/c17-12-6-5-10(16(18)19)7-9(12)8-21-14-15-11-3-1-2-4-13(11)20-14/h1-7,17H,8H2 |
InChI 键 |
NEPDPBDNVOXBTO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC3=C(C=CC(=C3)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{2-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12048302.png)

![N-(4-bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12048315.png)
![ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate](/img/structure/B12048325.png)

![1,3-dimethyl-7-(3-nitrophenyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B12048340.png)



![4-chloro-N-[4-({(2E)-2-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B12048364.png)



![4-Bromobenzaldehyde [3-methyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12048385.png)
